molecular formula C3H8 B1596664 Propane-1,1,1,3,3,3-d6 CAS No. 2875-96-9

Propane-1,1,1,3,3,3-d6

Cat. No.: B1596664
CAS No.: 2875-96-9
M. Wt: 50.13 g/mol
InChI Key: ATUOYWHBWRKTHZ-WFGJKAKNSA-N
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Description

Propane-1,1,1,3,3,3-d6, also known as 1,1,1,3,3,3-hexadeuteriopropane, is a deuterated form of propane. It is a stable isotope-labeled compound where six hydrogen atoms in propane are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,1,1,3,3,3-d6 can be synthesized through the catalytic exchange of hydrogen atoms in propane with deuterium. This process typically involves the use of a deuterium gas atmosphere and a suitable catalyst, such as platinum or palladium, under high pressure and temperature conditions. The reaction can be represented as follows:

C3H8+6D2C3D6+6H2\text{C}_3\text{H}_8 + 6\text{D}_2 \rightarrow \text{C}_3\text{D}_6 + 6\text{H}_2 C3​H8​+6D2​→C3​D6​+6H2​

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of propane and deuterium gas over a catalyst bed. The reaction conditions are optimized to achieve high isotopic purity and yield. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Propane-1,1,1,3,3,3-d6 undergoes similar chemical reactions as non-deuterated propane. These reactions include:

    Combustion: In the presence of excess oxygen, this compound combusts to form carbon dioxide and water.

    Halogenation: Reacts with halogens (e.g., chlorine or bromine) under UV light to form halogenated derivatives.

    Cracking: Under high temperatures, it can undergo thermal cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens (chlorine or bromine) and UV light.

    Cracking: Requires high temperatures (typically above 500°C).

Major Products Formed

    Combustion: Carbon dioxide and water.

    Halogenation: Halogenated propane derivatives (e.g., 1-chloropropane, 2-chloropropane).

    Cracking: Smaller hydrocarbons such as ethylene and methane.

Scientific Research Applications

Propane-1,1,1,3,3,3-d6 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

    Mass Spectrometry: Used as an internal standard to improve the accuracy and precision of quantitative analyses.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in studying molecular structures and dynamics by providing distinct spectral features.

    Tracer Studies: Employed in metabolic and environmental studies to trace the pathways and fate of organic compounds.

    Chemical Kinetics: Used to investigate reaction mechanisms and rate constants by observing isotopic effects.

Mechanism of Action

The mechanism of action of propane-1,1,1,3,3,3-d6 is primarily related to its role as an isotopic label. The presence of deuterium atoms alters the vibrational frequencies and bond strengths compared to non-deuterated compounds. This isotopic substitution can influence reaction rates and mechanisms, providing valuable insights into chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted.

Comparison with Similar Compounds

Similar Compounds

    Propane-2,2,2-d3: A deuterated form of propane with three deuterium atoms at the second carbon.

    Butane-1,1,1,4,4,4-d6: A deuterated form of butane with six deuterium atoms.

    Methane-d4: A deuterated form of methane with four deuterium atoms.

Uniqueness of Propane-1,1,1,3,3,3-d6

This compound is unique due to its specific isotopic labeling pattern, which provides distinct advantages in certain analytical techniques. Its six deuterium atoms result in a significant mass shift, making it easily distinguishable from non-deuterated compounds in mass spectrometry. Additionally, its symmetrical structure and isotopic purity make it a valuable tool in NMR spectroscopy and other research applications.

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182932
Record name Propane-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

50.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2875-96-9
Record name Propane-1,1,1,3,3,3-d6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2875-96-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propane-1,1,1,3,3,3-d6
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Propane-1,1,1,3,3,3-d6
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Reactant of Route 6
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